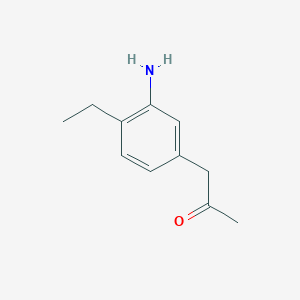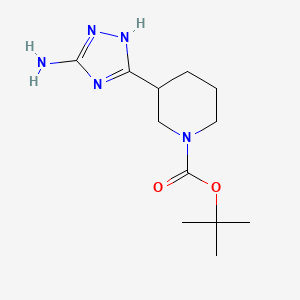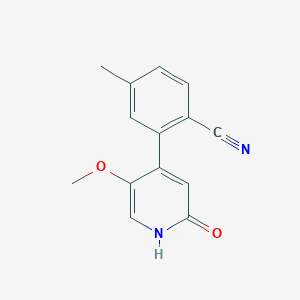![molecular formula C15H14N2O2S B14043380 1H-Pyrrolo[2,3-B]pyridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 1019436-10-2](/img/structure/B14043380.png)
1H-Pyrrolo[2,3-B]pyridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-B]pyridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridine ring fused to a pyrrole ring, with a methyl group at the 2-position and a 4-methylphenylsulfonyl group at the 1-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved by reacting an appropriate precursor with a cyclizing agent under controlled conditions.
Introduction of the Pyridine Ring: The next step involves the introduction of the pyridine ring through a condensation reaction. This step often requires the use of a catalyst to facilitate the formation of the fused ring system.
Functional Group Modification: The final steps involve the introduction of the methyl group at the 2-position and the 4-methylphenylsulfonyl group at the 1-position. These modifications are typically achieved through substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
In an industrial setting, the production of 1H-Pyrrolo[2,3-B]pyridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]- can be scaled up using optimized reaction conditions and continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrolo[2,3-B]pyridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and phenylsulfonyl groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituents under controlled temperature and pressure.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown promising biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrolo[2,3-B]pyridine: The parent compound without the methyl and phenylsulfonyl groups.
2-Methyl-1H-Pyrrolo[2,3-B]pyridine: A derivative with only the methyl group at the 2-position.
1-[(4-Methylphenyl)sulfonyl]-1H-Pyrrolo[2,3-B]pyridine: A derivative with only the phenylsulfonyl group at the 1-position.
Uniqueness
1H-Pyrrolo[2,3-B]pyridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methyl and phenylsulfonyl groups enhances its stability, solubility, and biological activity compared to its simpler counterparts.
Eigenschaften
IUPAC Name |
2-methyl-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-11-5-7-14(8-6-11)20(18,19)17-12(2)10-13-4-3-9-16-15(13)17/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTUUMMJUZJOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678006 |
Source


|
| Record name | 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019436-10-2 |
Source


|
| Record name | 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate hydrochloride](/img/structure/B14043315.png)





![2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride](/img/structure/B14043348.png)
![benzyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate hydrochloride](/img/structure/B14043351.png)





